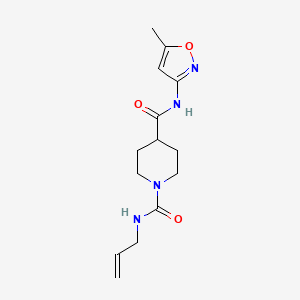

![molecular formula C16H21N3O B6586430 N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251710-09-4](/img/structure/B6586430.png)

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . Another study reported the preparation of polysubstituted bispyrroles in one pot reactions upon treating 1,4-bis[(2-oxopropyl)amino]benzene with DMFDMA, and an active methylene nitrile or an active methylene ketone .Wissenschaftliche Forschungsanwendungen

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to identify new drugs, and to analyze the structure of DNA. Additionally, this compound has been used to study the effects of hormones and neurotransmitters on cell signaling pathways.

Wirkmechanismus

Target of Action

The primary target of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is the Chinese hamster ovary cells used in monoclonal antibody production . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .

Mode of Action

The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may be influencing energy metabolism within the cells.

Biochemical Pathways

The compound appears to affect the biochemical pathways related to glucose uptake and adenosine triphosphate (ATP) production . By increasing the cell-specific glucose uptake rate and the amount of intracellular ATP, the compound seems to enhance the energy metabolism of the cells, which could lead to increased monoclonal antibody production .

Pharmacokinetics

The compound’s ability to increase glucose uptake and atp production suggests that it may be readily taken up by the cells and metabolized to exert its effects .

Result of Action

The result of the compound’s action is an increase in monoclonal antibody production . The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .

Action Environment

The environment in which the compound exerts its action is likely to be the culture medium of the Chinese hamster ovary cells used in monoclonal antibody production

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide in lab experiments has several advantages. It is an inexpensive reagent that is readily available and easy to use. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in a variety of laboratory settings. However, this compound is also limited in its applications, as it is not a very potent ligand and does not bind to all proteins.

Zukünftige Richtungen

The use of N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide in scientific research is likely to continue to expand in the future. It could be used to study the effects of hormones and neurotransmitters on cell signaling pathways in greater detail, as well as to identify new drugs and analyze the structure of DNA. Additionally, it could be used to study the structure and function of other proteins, such as enzymes and ion channels, and to modulate their activity. Finally, it could be used to better understand the biochemical and physiological effects of this compound on cells.

Synthesemethoden

N-[4-(dimethylamino)phenyl]-4-(1H-pyrrol-1-yl)butanamide is synthesized through a nucleophilic aromatic substitution reaction between p-dimethylaminobenzonitrile and 1-pyrrolidinebutanamide. The reaction occurs in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction produces a white solid that is soluble in organic solvents, such as methanol, ethanol, and dimethylformamide.

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)phenyl]-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-18(2)15-9-7-14(8-10-15)17-16(20)6-5-13-19-11-3-4-12-19/h3-4,7-12H,5-6,13H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDDKJGXVSAOOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586347.png)

![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)

![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)

![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)

![2-[(1H-indol-3-yl)formamido]-N-(pyridin-3-yl)acetamide](/img/structure/B6586382.png)

![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B6586398.png)

![3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea](/img/structure/B6586407.png)

![1-(4-butoxyphenyl)-3-{[1-(hydroxymethyl)cyclopropyl]methyl}urea](/img/structure/B6586420.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B6586424.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6586433.png)